

# Anatibant solubility in DMSO and other solvents

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## Compound of Interest

Compound Name: *Anatibant*

Cat. No.: *B1667384*

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## Application Notes and Protocols for Anatibant

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Anatibant** is a potent and selective non-peptide antagonist of the bradykinin B2 receptor. It is under investigation for its therapeutic potential in conditions where the bradykinin system is implicated, such as in traumatic brain injury. These application notes provide detailed information on the solubility of **Anatibant**, protocols for its dissolution, and an overview of its mechanism of action within the bradykinin signaling pathway.

### Data Presentation: Solubility of Anatibant

The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. The following table summarizes the available quantitative solubility data for **Anatibant** dihydrochloride.

Solvent	Concentration	Molar Equivalent	Notes
Dimethyl Sulfoxide (DMSO)	55 mg/mL[1]	70.1 mM[1]	Sonication is recommended to aid dissolution[1].
Water	Predicted: 0.000654 mg/mL	-	This is a predicted value for the free base and suggests very low aqueous solubility.

Note: Specific experimental solubility data for **Anatibant** in other common solvents such as ethanol and methanol are not readily available in the reviewed literature. General principles for dissolving small molecules with low aqueous solubility should be followed.

## Experimental Protocols

### Protocol 1: Preparation of a 10 mM Anatibant Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Anatibant** dihydrochloride (Molecular Weight: 784.58 g/mol ) in DMSO.

Materials:

- **Anatibant** dihydrochloride powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes (1.5 mL)
- Calibrated analytical balance
- Vortex mixer
- Sonicator (optional)
- Pipettes and sterile filter tips

#### Procedure:

- Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of **Anatibant** dihydrochloride is calculated as follows:  $\text{Mass (mg)} = 10 \text{ mmol/L} * 1 \text{ mL} * (1 \text{ L} / 1000 \text{ mL}) * 784.58 \text{ g/mol} * (1000 \text{ mg} / 1 \text{ g}) = 7.85 \text{ mg}$
- Weigh the compound: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh 7.85 mg of **Anatibant** dihydrochloride powder into the tube.
- Dissolve the compound: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the **Anatibant** dihydrochloride powder.
- Ensure complete dissolution: Close the tube tightly and vortex for 1-2 minutes until the compound is fully dissolved. If necessary, sonicate the solution for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
- Aliquot and store: To prevent repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20  $\mu\text{L}$ ) in sterile microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
- Storage: Store the aliquots at  $-20^{\circ}\text{C}$  or  $-80^{\circ}\text{C}$ , protected from light.

## Protocol 2: General Workflow for Solubility Assessment

This protocol outlines a general workflow for determining the kinetic solubility of a compound like **Anatibant** in various solvents.

#### Materials:

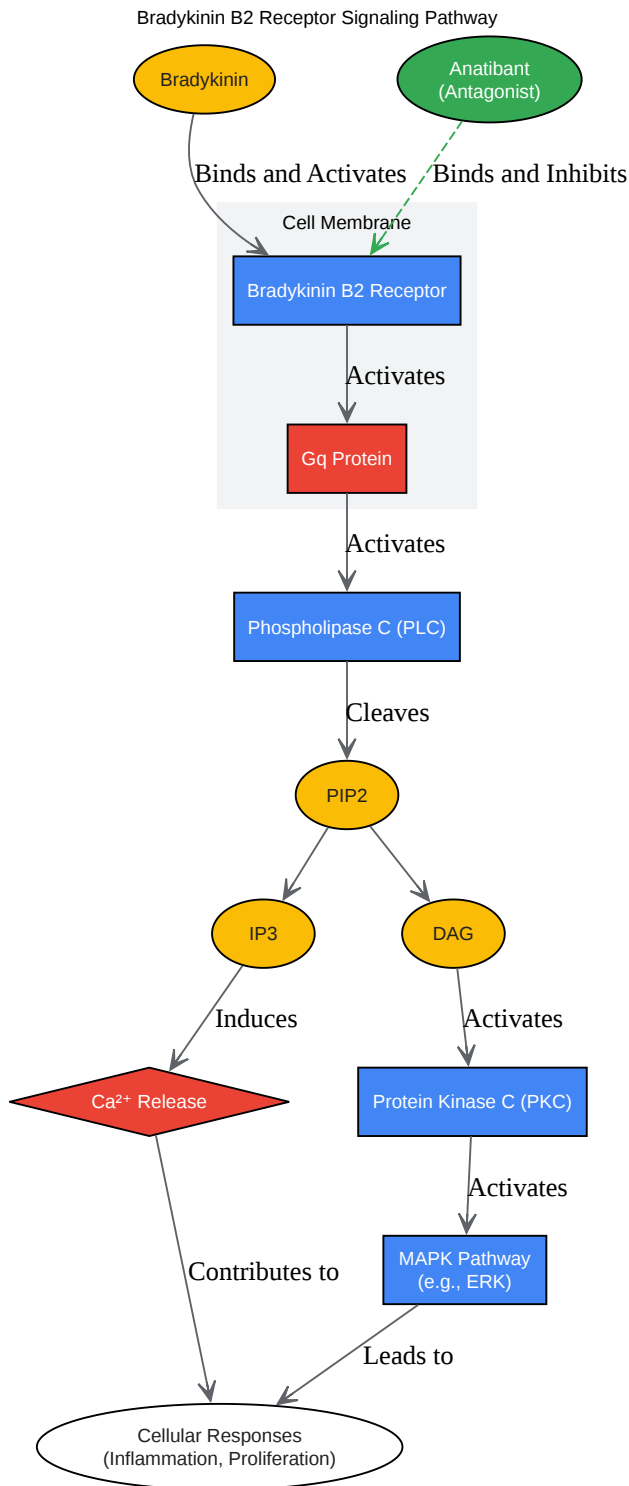
- **Anatibant**
- A panel of solvents (e.g., Water, Ethanol, Methanol, PBS)
- 96-well microplate (UV-transparent)
- Plate reader with nephelometry or UV-Vis absorbance capabilities
- High-concentration stock solution of **Anatibant** in DMSO (e.g., 50 mM)

- Multichannel pipette

Procedure:

- Prepare solvent plate: Add a fixed volume (e.g., 198  $\mu\text{L}$ ) of each test solvent to the wells of a 96-well plate.
- Prepare compound dilutions: Serially dilute the high-concentration **Anatibant** stock solution in DMSO.
- Add compound to solvent: Add a small volume (e.g., 2  $\mu\text{L}$ ) of the **Anatibant**-DMSO solutions to the wells containing the test solvents, creating a range of final compound concentrations.
- Incubate and mix: Seal the plate and incubate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).
- Measure precipitation: Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to detect precipitation.
- Data analysis: The kinetic solubility is the concentration at which a significant increase in turbidity or absorbance is observed, indicating the onset of precipitation.

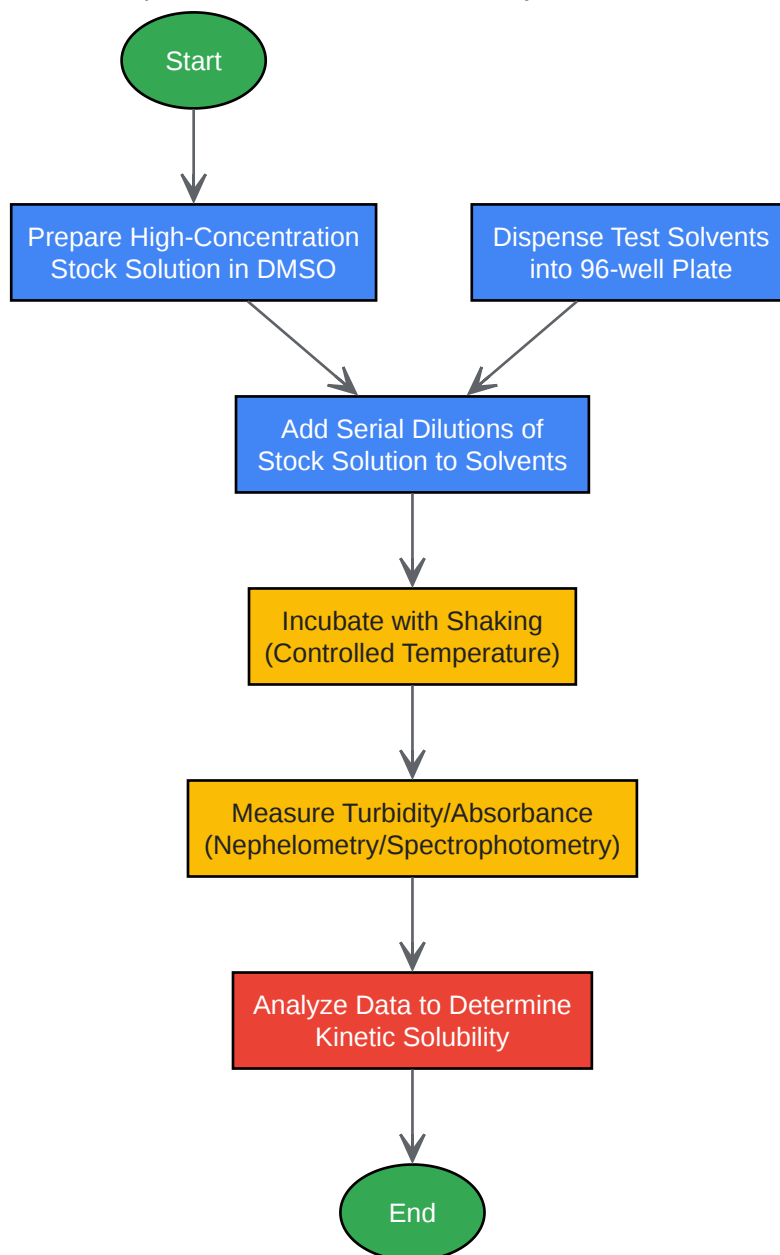
## Mandatory Visualizations



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Caption: Bradykinin B2 receptor signaling and **Anitibant**'s inhibitory action.

## Experimental Workflow for Solubility Assessment



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Caption: A general workflow for determining the kinetic solubility of a compound.

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## References

- 1. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC [pmc.ncbi.nlm.nih.gov]
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